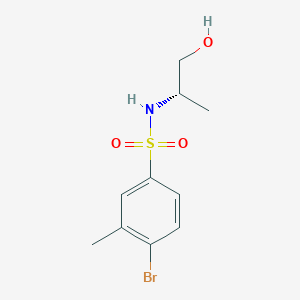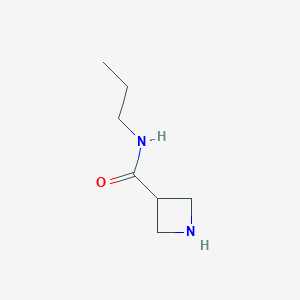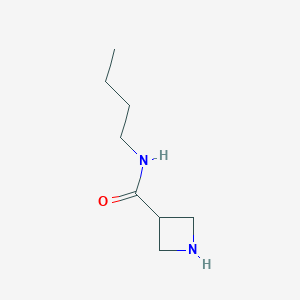![molecular formula C11H20F3NO B7942013 (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxyethyl group and a trifluoromethyl-substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, 4-(trifluoromethyl)cyclohexanone, is subjected to a reductive amination reaction with (2-methoxyethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexyl ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced cyclohexyl derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as hydrophobicity or fluorine-containing polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
(2-Methoxyethyl)({[4-(trifluoromethyl)phenyl]methyl})amine: This compound features a phenyl ring instead of a cyclohexyl ring, which can affect its chemical reactivity and biological activity.
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclopentyl]methyl})amine: The cyclopentyl ring introduces different steric and electronic effects compared to the cyclohexyl ring.
Uniqueness: (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of a cyclohexyl ring with a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research applications.
Properties
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVEVWEKXELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)


![2-[(1,3-Dioxoisoindol-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7941990.png)





